Ppaps

Description

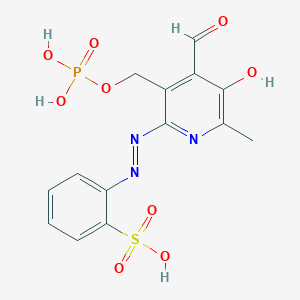

Structure

2D Structure

3D Structure

Properties

CAS No. |

121864-87-7 |

|---|---|

Molecular Formula |

C14H14N3O9PS |

Molecular Weight |

431.32 g/mol |

IUPAC Name |

2-[[4-formyl-5-hydroxy-6-methyl-3-(phosphonooxymethyl)pyridin-2-yl]diazenyl]benzenesulfonic acid |

InChI |

InChI=1S/C14H14N3O9PS/c1-8-13(19)9(6-18)10(7-26-27(20,21)22)14(15-8)17-16-11-4-2-3-5-12(11)28(23,24)25/h2-6,19H,7H2,1H3,(H2,20,21,22)(H,23,24,25) |

InChI Key |

RPVOVRHNBSDDRX-VKAVYKQESA-N |

SMILES |

CC1=C(C(=C(C(=N1)N=NC2=CC=CC=C2S(=O)(=O)O)COP(=O)(O)O)C=O)O |

Isomeric SMILES |

CC1=N/C(=N\NC2=CC=CC=C2S(=O)(=O)O)/C(=C(C1=O)C=O)COP(=O)(O)O |

Canonical SMILES |

CC1=C(C(=C(C(=N1)N=NC2=CC=CC=C2S(=O)(=O)O)COP(=O)(O)O)C=O)O |

Synonyms |

PPAPS pyridoxal phosphate-6-azophenyl-2'-sulfonic acid |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Phenylpropylaminopentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylpropylaminopentane (PPAP) is a psychostimulant compound belonging to the substituted phenethylamine and amphetamine class. Developed as a derivative of selegiline, PPAP exhibits a unique mechanism of action that distinguishes it from traditional amphetamines. This technical guide provides a comprehensive overview of the core pharmacological activities of PPAP, focusing on its role as a catecholaminergic activity enhancer (CAE). We will delve into its interactions with monoamine transporters, its relationship with the Trace Amine-Associated Receptor 1 (TAAR1), and its effects on neurotransmitter dynamics. This document synthesizes available data, outlines key experimental methodologies, and presents signaling pathways and experimental workflows through detailed diagrams to facilitate a deeper understanding for research and drug development professionals.

Introduction

1-Phenyl-2-propylaminopentane (PPAP) is an experimental drug that has been characterized as a catecholaminergic activity enhancer (CAE).[1] Unlike classical stimulants such as amphetamine, which induce a massive, uncontrolled release of catecholamines, PPAP is understood to enhance the physiological, impulse-driven release of dopamine (DA) and norepinephrine (NE).[1] This nuanced mechanism suggests a potentially different therapeutic and side-effect profile. Early research identified PPAP as an inhibitor of catecholamine uptake, devoid of significant monoamine oxidase (MAO) inhibitory activity.[2][3] More recent hypotheses point towards the involvement of the Trace Amine-Associated Receptor 1 (TAAR1) in mediating its effects. This guide aims to consolidate the current understanding of PPAP's mechanism of action, presenting the available quantitative data and experimental contexts.

Interaction with Monoamine Transporters

PPAP's primary interaction with the central nervous system involves the modulation of dopamine and norepinephrine transporters (DAT and NET, respectively).

Inhibition of Dopamine and Norepinephrine Uptake

Early studies demonstrated that PPAP is a potent inhibitor of the uptake of norepinephrine and dopamine into catecholaminergic axon terminals.[2][3] This action is believed to be a key contributor to its psychostimulant effects, as it increases the synaptic concentration and duration of action of these neurotransmitters.

While the primary literature describes PPAP as a potent inhibitor of dopamine and norepinephrine uptake, specific binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) for (-)-PPAP at the dopamine and norepinephrine transporters are not consistently reported in readily accessible literature. For context, related compounds N-propylamphetamine (NPA) and α-propylphenethylamine (APPEA) are reported to be low-potency dopamine reuptake inhibitors with IC50 values of 1,013 nM and 2,596 nM, respectively.[4]

Table 1: Monoamine Transporter Interaction Data for PPAP and Related Compounds

| Compound | Target | Value Type | Value | Reference |

| (-)-PPAP | DAT | IC50 / Ki | Not explicitly reported | |

| (-)-PPAP | NET | IC50 / Ki | Not explicitly reported | |

| (-)-PPAP | SERT | IC50 / Ki | Not explicitly reported | |

| NPA | DAT | IC50 | 1,013 nM | [4] |

| APPEA | DAT | IC50 | 2,596 nM | [4] |

Note: The lack of specific quantitative data for (-)-PPAP's interaction with DAT and NET in widely available literature is a significant data gap.

Role as a Catecholaminergic Activity Enhancer (CAE)

The defining characteristic of PPAP is its classification as a CAE. This means that it selectively enhances the release of catecholamines that is mediated by neuronal impulses (action potentials).[1] This is in stark contrast to amphetamine-like stimulants, which cause a flood of neurotransmitter release independent of neuronal firing.[1] The CAE effect is considered to be unrelated to MAO inhibition, inhibition of presynaptic catecholamine receptors, or direct catecholamine release.[3]

The Trace Amine-Associated Receptor 1 (TAAR1) Hypothesis

Recent research has suggested that the effects of monoaminergic activity enhancers like PPAP may be mediated through agonism at the Trace Amine-Associated Receptor 1 (TAAR1).[4] TAAR1 is a G-protein coupled receptor that can modulate the activity of dopamine and norepinephrine neurons. While this is a compelling hypothesis, direct evidence of (-)-PPAP binding to and activating TAAR1, along with the associated quantitative data (e.g., EC50, Ki), is not yet available in the public domain.

Other Receptor Interactions

Interestingly, (-)-PPAP has been shown to have a high affinity for sigma receptors, with a reported IC50 of 24 nM.[5] However, it displays very low affinity for PCP sites (IC50 > 75,000 nM) and D1/D2 dopamine receptors (IC50 > 5,000 nM).[5] While the sigma receptor binding is noted, it is not considered the primary mechanism for its psychostimulant effects.[5]

Table 2: Other Receptor Binding Affinities for (-)-PPAP

| Target | Value Type | Value | Reference |

| Sigma Receptor | IC50 | 24 nM | [5] |

| PCP Site | IC50 | > 75,000 nM | [5] |

| D1 Dopamine Receptor | IC50 | > 5,000 nM | [5] |

| D2 Dopamine Receptor | IC50 | > 5,000 nM | [5] |

Experimental Protocols

The following sections outline the general methodologies employed in the characterization of PPAP's mechanism of action, based on standard practices in pharmacology.

Neurotransmitter Uptake Inhibition Assay

This assay is crucial for determining the potency of a compound in blocking the reuptake of neurotransmitters into synaptosomes.

Objective: To quantify the inhibition of radiolabeled dopamine or norepinephrine uptake by PPAP in isolated nerve terminals (synaptosomes).

General Protocol:

-

Synaptosome Preparation: Rat brain regions rich in dopamine (striatum) or norepinephrine (hypothalamus or cortex) are homogenized in a buffered sucrose solution. The homogenate is then subjected to differential centrifugation to isolate the synaptosomal fraction.

-

Pre-incubation: Synaptosomes are pre-incubated in a physiological buffer at 37°C.

-

Incubation: A mixture of a radiolabeled neurotransmitter (e.g., [3H]dopamine or [3H]norepinephrine) and varying concentrations of PPAP (or a vehicle control) is added to the synaptosome suspension.

-

Termination: After a short incubation period (typically a few minutes), the uptake is terminated by rapid filtration through glass fiber filters, trapping the synaptosomes. Non-specific uptake is determined by running parallel experiments at 0-4°C.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of PPAP that inhibits 50% of the specific uptake (IC50) is calculated from concentration-response curves.

Receptor Binding Assay

This method is used to determine the affinity of a compound for a specific receptor.

Objective: To determine the binding affinity of (-)-PPAP for sigma receptors.

General Protocol:

-

Membrane Preparation: Brain tissue (e.g., guinea pig brain) is homogenized and centrifuged to isolate cell membranes containing the receptors of interest.

-

Incubation: The membrane preparation is incubated with a specific radioligand for the sigma receptor (e.g., --INVALID-LINK---pentazocine) and varying concentrations of unlabeled (-)-PPAP.

-

Separation: The bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of radioactivity bound to the membranes is quantified.

-

Data Analysis: The IC50 value is determined from the competition binding curve and then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Visualizations

Signaling Pathways and Mechanisms

Caption: Proposed mechanism of action of (-)-PPAP.

Experimental Workflow

Caption: General experimental workflow for characterizing PPAP.

Conclusion

Phenylpropylaminopentane operates primarily as a catecholaminergic activity enhancer, distinguishing its mechanism from classical amphetamine-like stimulants. Its main actions are the inhibition of dopamine and norepinephrine reuptake and the enhancement of impulse-mediated neurotransmitter release. The potential involvement of TAAR1 in its mechanism is an area that warrants further investigation with direct binding and functional studies. While some quantitative data on its affinity for sigma receptors are available, a significant gap remains in the literature regarding its specific binding affinities and inhibitory concentrations at the dopamine and norepinephrine transporters. The experimental protocols outlined in this guide provide a framework for future research aimed at fully elucidating the nuanced pharmacology of this compound. For drug development professionals, understanding these subtleties is crucial for assessing the therapeutic potential and possible advantages of PPAP over existing psychostimulants.

References

- 1. jneurosci.org [jneurosci.org]

- 2. ahajournals.org [ahajournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Dopamine uptake by rat striatal synaptosomes: time- and temperature-dependent decay and protection by dithiothreitol and dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Biological Effects of Phenylpropylaminopentane Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenyl-2-propylaminopentane (PPAP) is a psychostimulant compound derived from deprenyl that exhibits a unique pharmacological profile as a catecholaminergic activity enhancer (CAE). Unlike traditional stimulants such as amphetamine, which act as releasing agents, PPAP is understood to enhance the impulse propagation-mediated release of dopamine and norepinephrine. This technical guide provides a comprehensive overview of the biological effects of the enantiomers of phenylpropylaminopentane, with a focus on their differential activities and underlying mechanisms. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways to serve as a resource for researchers in pharmacology and drug development.

Introduction

1-Phenyl-2-propylaminopentane (PPAP) emerged from structure-activity relationship studies aimed at developing central nervous system stimulants devoid of monoamine oxidase (MAO) inhibitory activity.[1] As a derivative of (-)-deprenyl, PPAP was identified as a compound that is taken up by catecholaminergic axon terminals and vesicles but does not induce catecholamine release itself. Instead, it acts as a potent inhibitor of the uptake of both indirectly acting sympathomimetics and the catecholamine neurotransmitters, dopamine and norepinephrine.[1]

The biological activity of PPAP is stereospecific, with the (-)-enantiomer being the more potent form.[2][3] This guide will delineate the distinct pharmacological properties of the d- and l-enantiomers of phenylpropylaminopentane, providing a foundation for understanding their potential therapeutic applications and for guiding future research.

Mechanism of Action: Catecholaminergic Activity Enhancement

The primary mechanism of action of phenylpropylaminopentane is described as "catecholaminergic activity enhancement" (CAE). This effect is characterized by the potentiation of the normal, action potential-driven release of dopamine and norepinephrine from neurons.[3][4] This is in stark contrast to amphetamine-like stimulants, which cause a massive, non-physiological release of these neurotransmitters.

The CAE effect of (-)-PPAP has been shown to be independent of several classical mechanisms of psychostimulant action[3]:

-

MAO Inhibition: PPAP is devoid of significant MAO inhibitory potency.[1]

-

Presynaptic Receptor Inhibition: The CAE effect is not due to the inhibition of presynaptic autoreceptors.[3]

-

Catecholamine Uptake Inhibition: While PPAP does inhibit the uptake of noradrenaline and dopamine, its primary CAE effect is considered to be unrelated to this action.[1][3]

-

Direct Catecholamine Release: PPAP is not a catecholamine-releasing agent in the classical sense.[1][3]

Instead, it is proposed that (-)-PPAP acts as a potent stimulant of the "action potential-transmitter release coupling" in catecholaminergic neurons.[3] This suggests an interaction with the cellular machinery that links neuronal depolarization to neurotransmitter exocytosis.

Signaling Pathway for Catecholaminergic Activity Enhancement

The precise molecular targets and downstream signaling cascades involved in the CAE effect of phenylpropylaminopentane are not yet fully elucidated. However, a proposed model suggests that (-)-PPAP enhances the efficiency of neurotransmitter release upon neuronal firing.

Data Presentation: Quantitative Biological Effects

A comprehensive comparison of the quantitative biological activities of the phenylpropylaminopentane enantiomers is crucial for understanding their structure-activity relationships. The following tables summarize the available data.

Table 1: Monoamine Transporter Binding Affinities

| Enantiomer | Transporter | Assay Type | Species | Ki (nM) | Reference |

| (-)-PPAP | Dopamine Transporter (DAT) | Uptake Inhibition | Rat Brain | Data not available | |

| Norepinephrine Transporter (NET) | Uptake Inhibition | Rat Brain | Data not available | ||

| (+)-PPAP | Dopamine Transporter (DAT) | Uptake Inhibition | Rat Brain | Data not available | |

| Norepinephrine Transporter (NET) | Uptake Inhibition | Rat Brain | Data not available | ||

| Racemic PPAP | Dopamine Transporter (DAT) | Uptake Inhibition | Rat Brain | Potent Inhibitor | [1] |

| Norepinephrine Transporter (NET) | Uptake Inhibition | Rat Brain | Potent Inhibitor | [1] |

Note: Specific Ki or IC50 values for the individual enantiomers of PPAP at the dopamine and norepinephrine transporters were not available in the reviewed literature. The original research by Knoll et al. (1992) describes potent inhibition of [3H]dopamine and [3H]noradrenaline uptake by racemic PPAP but does not provide specific quantitative values in the abstract.[1]

Table 2: In Vivo Behavioral Effects

| Enantiomer | Test | Species | Effect | ED50 (mg/kg) | Reference |

| (-)-PPAP | Locomotor Activity | Rat | Stimulation | Data not available | |

| (+)-PPAP | Locomotor Activity | Rat | Stimulation | Data not available | |

| Racemic PPAP | Locomotor Activity | Rat | Stimulation | 2 (increase) | [1] |

| 50 (inhibition) | [1] |

Note: The ED50 values for the locomotor stimulant effects of the individual enantiomers of PPAP are not specified in the available literature. The provided data is for the racemic mixture.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the biological effects of phenylpropylaminopentane enantiomers.

Monoamine Transporter Binding Assay (Uptake Inhibition)

This protocol describes a general method for determining the potency of phenylpropylaminopentane enantiomers to inhibit the uptake of radiolabeled dopamine and norepinephrine into rat brain synaptosomes.

Objective: To determine the IC50 and subsequently the Ki values of d- and l-phenylpropylaminopentane for the dopamine and norepinephrine transporters.

Materials:

-

Rat brain tissue (striatum for DAT, hypothalamus or cortex for NET)

-

Sucrose buffer (0.32 M)

-

Krebs-Ringer phosphate buffer (pH 7.4)

-

[3H]Dopamine or [3H]Norepinephrine (Radioligand)

-

d-phenylpropylaminopentane and l-phenylpropylaminopentane

-

Scintillation fluid

-

Glass fiber filters

-

Homogenizer

-

Centrifuge

-

Scintillation counter

Procedure:

-

Synaptosome Preparation:

-

Dissect the appropriate brain region (e.g., striatum for DAT) on ice.

-

Homogenize the tissue in ice-cold 0.32 M sucrose buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting pellet (synaptosomes) in Krebs-Ringer phosphate buffer.

-

-

Uptake Inhibition Assay:

-

Pre-incubate aliquots of the synaptosomal preparation with varying concentrations of the test compound (d- or l-phenylpropylaminopentane) or vehicle for 10-15 minutes at 37°C.

-

Initiate the uptake reaction by adding the radioligand ([3H]dopamine or [3H]norepinephrine) at a concentration close to its Km.

-

Incubate for a short period (e.g., 5 minutes) at 37°C.

-

Terminate the uptake by rapid filtration through glass fiber filters, followed by several washes with ice-cold buffer to remove unbound radioligand.

-

Non-specific uptake is determined in the presence of a high concentration of a standard uptake inhibitor (e.g., GBR 12909 for DAT, desipramine for NET).

-

-

Data Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

-

Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.

-

Experimental Workflow: Monoamine Transporter Binding Assay

Assessment of Locomotor Activity

This protocol outlines a general procedure for evaluating the psychostimulant effects of phenylpropylaminopentane enantiomers by measuring locomotor activity in rodents.

Objective: To determine the dose-dependent effects of d- and l-phenylpropylaminopentane on spontaneous locomotor activity and to calculate the ED50 for stimulation.

Materials:

-

Adult male rats or mice

-

d-phenylpropylaminopentane and l-phenylpropylaminopentane

-

Saline solution (vehicle)

-

Open field arenas equipped with automated photobeam detection systems or video tracking software

-

Syringes for intraperitoneal (i.p.) or subcutaneous (s.c.) injection

Procedure:

-

Acclimation:

-

House the animals in the testing room for at least one hour before the experiment to acclimate to the environment.

-

-

Habituation:

-

Place each animal individually into an open field arena and allow it to habituate for a period of 30-60 minutes. This allows for the decline of novelty-induced hyperactivity.

-

-

Drug Administration:

-

Following habituation, administer the test compound (d- or l-phenylpropylaminopentane at various doses) or vehicle via i.p. or s.c. injection.

-

-

Data Collection:

-

Immediately after injection, return the animal to the open field arena.

-

Record locomotor activity continuously for a period of 90-120 minutes. Key parameters to measure include:

-

Total distance traveled

-

Horizontal activity (number of photobeam breaks)

-

Vertical activity (rearing)

-

Time spent in the center versus the periphery of the arena (for anxiolytic/anxiogenic assessment)

-

-

-

Data Analysis:

-

Analyze the data in time bins (e.g., 5-10 minute intervals) to observe the time course of the drug's effect.

-

Calculate the total activity for each animal over the entire recording period.

-

Compare the activity levels of the drug-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

-

Construct a dose-response curve by plotting the mean locomotor activity against the logarithm of the drug dose.

-

Calculate the ED50 value for the stimulant effect from the dose-response curve.

-

Experimental Workflow: Locomotor Activity Assessment

Conclusion

The enantiomers of phenylpropylaminopentane represent a unique class of psychostimulants that act as catecholaminergic activity enhancers. The available evidence indicates that the (-)-enantiomer is the more pharmacologically active form, primarily enhancing the impulse-driven release of dopamine and norepinephrine. While the qualitative biological effects are reasonably well-described, there is a notable lack of publicly available, direct comparative quantitative data for the binding affinities and in vivo potencies of the individual enantiomers. The experimental protocols detailed in this guide provide a framework for conducting such comparative studies, which would be invaluable for a more complete understanding of the stereospecific pharmacology of phenylpropylaminopentane. Future research should focus on elucidating the precise molecular targets of PPAP to fully characterize its novel mechanism of action and to explore its therapeutic potential in conditions such as depression and attention-deficit/hyperactivity disorder.

References

- 1. The pharmacology of 1-phenyl-2-propylamino-pentane (PPAP), a deprenyl-derived new spectrum psychostimulant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Indolylpropylaminopentane - Wikipedia [en.wikipedia.org]

- 3. (-)Deprenyl and (-)1-phenyl-2-propylaminopentane, [(-)PPAP], act primarily as potent stimulants of action potential-transmitter release coupling in the catecholaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phenylpropylaminopentane - Wikipedia [en.wikipedia.org]

Phenylpropylaminopentane: A Technical Whitepaper on its Function as a Monoaminergic Activity Enhancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylpropylaminopentane (PPAP) is a synthetic, non-releasing catecholaminergic activity enhancer (CAE) that modulates monoaminergic neurotransmission.[1][2] Unlike classical psychostimulants, PPAP enhances the impulse propagation-mediated release of dopamine and norepinephrine without inducing non-physiological neurotransmitter efflux or inhibiting monoamine oxidase (MAO).[1][2] This document provides a comprehensive technical overview of PPAP, summarizing its pharmacological profile, detailing key experimental methodologies for its study, and visualizing its proposed mechanism of action. The information presented is intended to serve as a resource for researchers and professionals in the fields of neuropharmacology and drug development.

Introduction

1-Phenyl-3-propylaminopentane (PPAP) is a phenethylamine derivative developed during structure-activity relationship studies of (-)-deprenyl (selegiline).[1] While derived from a MAO inhibitor, PPAP itself is devoid of MAO-inhibiting properties.[2] Its primary pharmacological characteristic is the enhancement of catecholaminergic activity, specifically the potentiation of dopamine and norepinephrine release that is dependent on neuronal firing.[1][2] This unique mechanism of action distinguishes it from traditional stimulants like amphetamine, which cause a massive, uncontrolled release of monoamines.[1] PPAP's activity is more nuanced, amplifying the physiological pattern of neurotransmitter release.[1]

Pharmacological Profile

PPAP's mechanism of action is centered on its ability to act as a catecholaminergic activity enhancer (CAE).[2] This is characterized by the potentiation of action potential-dependent release of dopamine and norepinephrine.[2] The (-)-enantiomer of PPAP is the more biologically active form.

Monoaminergic Activity

While specific binding affinities (Ki or IC50 values) for the dopamine transporter (DAT) and norepinephrine transporter (NET) are not extensively reported in the foundational literature, functional assays demonstrate that PPAP is taken up by catecholaminergic axon terminals and acts as a potent inhibitor of the uptake of indirectly acting sympathomimetics.[1] It is important to note that PPAP does not enhance the release of serotonin.[3]

Table 1: In Vivo Effects of Phenylpropylaminopentane

| Parameter | Species | Dose Range | Observed Effect | Reference |

| Spontaneous Motility | Rat | 2 mg/kg | Increase | [1] |

| 50 mg/kg | Inhibition | [1] | ||

| Antagonism of Tetrabenazine-induced Depression | Rat | Not Specified | Potent antagonism | [1] |

| Learning and Retention | Rat | Not Specified | Facilitation | [1] |

| Stereotyped Behavior | Rat | Not Specified | Substantially less effective than amphetamine | [1] |

Proposed Molecular Mechanism

The precise molecular target of PPAP has not been definitively elucidated in the primary literature. However, recent research on related monoaminergic activity enhancers, such as BPAP, suggests that the Trace Amine-Associated Receptor 1 (TAAR1) may be involved.[4][5] TAAR1 is an intracellular G-protein coupled receptor that can modulate the activity of monoamine transporters and the firing rate of dopaminergic neurons.[5][6] It is hypothesized that PPAP may act as a TAAR1 agonist, leading to a signaling cascade that enhances the efficiency of vesicular release of catecholamines upon neuronal depolarization. It is crucial to note that direct evidence for PPAP binding to and activation of TAAR1 is not yet firmly established in the literature.

Signaling Pathways and Logical Relationships

The proposed mechanism of action for PPAP and its effect on the dopaminergic synapse can be visualized as follows:

References

- 1. The pharmacology of 1-phenyl-2-propylamino-pentane (PPAP), a deprenyl-derived new spectrum psychostimulant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (-)Deprenyl and (-)1-phenyl-2-propylaminopentane, [(-)PPAP], act primarily as potent stimulants of action potential-transmitter release coupling in the catecholaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Monoaminergic activity enhancer - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Regulation by Trace Amine-Associated Receptor 1 (TAAR1) of Dopaminergic-GABAergic Interaction in the Striatum: Effects of the Enhancer Drug (-)BPAP - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]

An In-depth Technical Guide to Structural Analogs of Phenylpropylaminopentane

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenylpropylaminopentane (PPAP) and its structural analogs represent a unique class of psychostimulant compounds known as catecholaminergic and monoaminergic activity enhancers (CAEs/MAEs). Unlike traditional stimulants like amphetamine, which induce non-physiological neurotransmitter release, these compounds selectively enhance the impulse-dependent release of dopamine, norepinephrine, and in some cases, serotonin. This distinct mechanism of action suggests a potential for therapeutic applications with a reduced side-effect profile compared to conventional stimulants. This guide provides a comprehensive overview of the core structural analogs of PPAP, detailing their pharmacological properties, underlying mechanisms, and the experimental methodologies used in their evaluation.

Introduction: From Selegiline to Selective Enhancers

The development of phenylpropylaminopentane (PPAP) analogs originated from structure-activity relationship studies of (-)-deprenyl (selegiline), a monoamine oxidase-B (MAO-B) inhibitor with known psychostimulant properties. It was discovered that the catecholaminergic enhancing effects of selegiline were independent of its MAO-B inhibition. This led to the synthesis of PPAP, a deprenyl derivative devoid of significant MAO inhibitory activity, which became the prototypical Catecholaminergic Activity Enhancer (CAE). Subsequent structural modifications, primarily to the phenyl ring, have yielded analogs with altered potency and selectivity, such as (-)-1-(benzofuran-2-yl)-2-propylaminopentane (BPAP) and (-)-1-(indol-3-yl)-2-propylaminopentane (IPAP). These compounds offer a more nuanced modulation of monoaminergic systems, with potential applications in the treatment of depression, ADHD, and neurodegenerative disorders.

Core Structural Analogs and Pharmacological Profile

The primary structural modifications of the PPAP scaffold involve the substitution of the phenyl ring with other aromatic systems, leading to significant changes in their pharmacological profiles.

Data Presentation: Comparative Pharmacology of PPAP Analogs

The following table summarizes the in vitro data for the inhibition of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters by the key analogs.

| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | MAO-A IC50 (M) | MAO-B IC50 (M) | Primary Activity |

| (-)-PPAP | Data not found | Data not found | Data not found | Data not found | Data not found | Catecholaminergic Activity Enhancer (CAE) |

| (-)-BPAP | 42 ± 9 | 52 ± 19 | 640 ± 120 | 4.0 x 10⁻⁷ | 2.8 x 10⁻⁴ | Monoaminergic Activity Enhancer (MAE)[1] |

| (-)-IPAP | Data not found | Data not found | Data not found | Data not found | Data not found | Preferential Serotonergic Activity Enhancer (SAE) |

Note: Comprehensive and directly comparable quantitative data for all analogs across all targets is limited in the public domain. The provided data for (-)-BPAP is from a single study and serves as a key reference point. The primary activities are based on qualitative descriptions in the literature.

Mechanism of Action: A Novel Approach to Monoamine Modulation

The prevailing hypothesis for the mechanism of action of PPAP and its analogs is the activation of the Trace Amine-Associated Receptor 1 (TAAR1). TAAR1 is an intracellular G-protein coupled receptor that can modulate the activity of monoamine transporters and the firing rate of dopaminergic neurons.

Signaling Pathway of Phenylpropylaminopentane Analogs

The activation of TAAR1 by these compounds is thought to initiate a signaling cascade that leads to the enhanced release of neurotransmitters in response to neuronal firing. This is distinct from the substrate-based reverse transport mechanism of amphetamines.

Caption: Proposed signaling pathway for phenylpropylaminopentane analogs via TAAR1 activation.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the pharmacological properties of phenylpropylaminopentane analogs.

Synthesis of (-)-1-(Benzofuran-2-yl)-2-propylaminopentane [(-)-BPAP]

A detailed enantioselective synthesis protocol is crucial for obtaining the more active R-(-)-enantiomer.

Caption: Synthetic workflow for the enantioselective synthesis of (-)-BPAP.

Detailed Methodology:

-

Coupling Reaction: Benzofuran is coupled with (R)-N-tosyl-2-propylaziridine. This reaction is a key step in establishing the desired stereochemistry.

-

Modification of the Resulting Product: The product from the coupling reaction undergoes appropriate chemical modifications to yield the final propylaminopentane structure.

-

Purification: The final compound is purified using standard techniques such as column chromatography to yield enantiomerically pure R-(-)-BPAP.

-

Confirmation: The absolute R configuration is confirmed by X-ray crystallographic analysis.

In Vitro Neurotransmitter Transporter Inhibition Assay

This assay determines the potency of the analogs to inhibit the reuptake of dopamine, norepinephrine, and serotonin.

References

In Vitro Pharmacology of Phenylpropylaminopentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylpropylaminopentane (PPAP) is a synthetic psychoactive compound and a derivative of selegiline ((-)-deprenyl). It is classified as a catecholaminergic activity enhancer (CAE), distinguishing its mechanism of action from classical psychostimulants like amphetamine. This technical guide provides an in-depth overview of the in vitro studies of PPAP, focusing on its mechanism of action, experimental protocols for its characterization, and available pharmacological data.

Mechanism of Action

In vitro studies have elucidated that phenylpropylaminopentane's primary mechanism of action is the enhancement of impulse-driven release of catecholamines, specifically norepinephrine (NE) and dopamine (DA). Unlike amphetamine-type compounds, PPAP is not a substrate for the dopamine and norepinephrine transporters (DAT and NET, respectively) and does not induce non-vesicular release of these neurotransmitters. Instead, it is taken up into catecholaminergic nerve terminals and vesicles.[1][2]

The presence of PPAP within the neuron interferes with the reuptake of other sympathomimetic amines and the catecholamine neurotransmitters themselves.[1][2] This leads to an amplification of the amount of neurotransmitter released upon neuronal firing. This targeted enhancement of physiological neuronal activity, rather than inducing a constant, non-physiological release, is the defining characteristic of a CAE.

Furthermore, in vitro studies have demonstrated that (-)-PPAP is devoid of monoamine oxidase (MAO) inhibitory activity, a property that distinguishes it from its parent compound, selegiline.

Data Presentation

| Assay | Target | Test System | Parameter | Value | Reference |

| Neurotransmitter Uptake Inhibition | Dopamine Transporter (DAT) | Rat Brain Synaptosomes | IC50 | Data not available | (Knoll et al., 1992) |

| Neurotransmitter Uptake Inhibition | Norepinephrine Transporter (NET) | Rat Brain Synaptosomes | IC50 | Data not available | (Knoll et al., 1992) |

| Monoamine Oxidase Inhibition | MAO-A | Recombinant Human Enzyme | IC50 | > Specific value not available (Inactive) | |

| Monoamine Oxidase Inhibition | MAO-B | Recombinant Human Enzyme | IC50 | > Specific value not available (Inactive) |

Experimental Protocols

Detailed methodologies are critical for the replication and validation of in vitro findings. Below are representative protocols for key experiments used to characterize compounds like phenylpropylaminopentane.

Neurotransmitter Uptake Inhibition Assay in Rat Brain Synaptosomes

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled neurotransmitters into isolated nerve terminals (synaptosomes).

Methodology:

-

Synaptosome Preparation:

-

Rat brains (e.g., striatum for DAT, hippocampus for NET) are rapidly dissected and homogenized in ice-cold sucrose buffer.

-

The homogenate is centrifuged at a low speed to remove cellular debris.

-

The resulting supernatant is then centrifuged at a higher speed to pellet the synaptosomes.

-

The synaptosomal pellet is resuspended in a physiological buffer.

-

-

Uptake Assay:

-

Synaptosomes are pre-incubated with various concentrations of phenylpropylaminopentane or a reference inhibitor.

-

A radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]norepinephrine) is added to initiate the uptake reaction.

-

The incubation is carried out at 37°C for a short period (e.g., 5-10 minutes).

-

Uptake is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes but allows the unbound radioligand to pass through.

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

-

Data Analysis:

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is determined by non-linear regression analysis of the concentration-response curve.

-

Monoamine Oxidase (MAO) Inhibition Assay

This assay determines the potential of a compound to inhibit the activity of MAO-A and MAO-B enzymes.

Methodology:

-

Enzyme and Substrate Preparation:

-

Recombinant human MAO-A or MAO-B enzymes are used.

-

A suitable substrate is prepared (e.g., kynuramine for a spectrophotometric assay).

-

-

Inhibition Assay:

-

The MAO enzyme is pre-incubated with various concentrations of phenylpropylaminopentane or a reference inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B).

-

The substrate is added to initiate the enzymatic reaction.

-

The reaction is incubated at 37°C.

-

-

Detection and Data Analysis:

-

The formation of the product is measured over time using a spectrophotometer or fluorometer.

-

The rate of reaction is calculated for each concentration of the test compound.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Signaling Pathways and Logical Relationships

The mechanism of phenylpropylaminopentane as a catecholaminergic activity enhancer can be visualized as a multi-step process that ultimately modulates synaptic neurotransmission.

Conclusion

Phenylpropylaminopentane represents a unique class of psychostimulants, the catecholaminergic activity enhancers. Its in vitro profile demonstrates a mechanism that is distinct from classical stimulants, primarily involving the inhibition of neurotransmitter reuptake following its own transport into the presynaptic terminal, thereby amplifying endogenous neuronal signaling. While the foundational studies have established this mechanism, a comprehensive quantitative dataset of its in vitro pharmacology, particularly regarding its potency at monoamine transporters, would be highly valuable for the scientific community. The experimental protocols provided in this guide offer a framework for the further in vitro characterization of PPAP and related compounds.

References

Phenylpropylaminopentane: A Technical Guide to its Catecholaminergic Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylpropylaminopentane (PPAP) is a synthetic psychoactive compound recognized for its unique profile as a catecholaminergic activity enhancer (CAE). Unlike classical stimulants such as amphetamine, which induce non-physiological neurotransmitter release, PPAP selectively amplifies the impulse-dependent release of dopamine (DA) and norepinephrine (NE). This document provides an in-depth technical overview of the catecholaminergic activity of PPAP, consolidating available quantitative data, detailing experimental methodologies, and illustrating key molecular pathways. Recent evidence also points to the involvement of the trace amine-associated receptor 1 (TAAR1) in mediating the effects of PPAP and related compounds. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.

Introduction

1-Phenyl-2-propylaminopentane (PPAP) is a phenethylamine derivative that emerged from structure-activity relationship studies of selegiline ((-)-deprenyl).[1] It was developed as a tool to separate the monoamine oxidase (MAO) inhibitory effects of selegiline from its catecholaminergic enhancing properties. PPAP itself is not an MAO inhibitor.[2] Its mechanism of action is primarily attributed to the enhancement of action potential-dependent release of dopamine and norepinephrine.[1][3] This is distinct from amphetamine-like stimulants that cause a massive, non-physiological efflux of catecholamines.[1] Emerging research suggests that the effects of PPAP and similar monoaminergic activity enhancers may be mediated through agonism at the trace amine-associated receptor 1 (TAAR1).[1]

Quantitative Pharmacological Data

For context, related α-substituted phenethylamines, N-propylamphetamine (NPA) and α-propylphenethylamine (APPEA), are reported to be low-potency dopamine reuptake inhibitors with IC50 values of 1,013 nM and 2,596 nM, respectively.[1]

Table 1: Monoamine Transporter Inhibition Profile of Phenylpropylaminopentane and Related Compounds

| Compound | Dopamine Transporter (DAT) IC50/Ki | Norepinephrine Transporter (NET) IC50/Ki | Serotonin Transporter (SERT) IC50/Ki | Reference |

| Phenylpropylaminopentane (PPAP) | Data not available | Data not available | Inactive | [1] |

| N-propylamphetamine (NPA) | 1,013 nM (IC50) | Data not available | Data not available | [1] |

| α-propylphenethylamine (APPEA) | 2,596 nM (IC50) | Data not available | Data not available | [1] |

Further research is required to obtain precise quantitative data for PPAP's interaction with DAT and NET.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the catecholaminergic activity of compounds like phenylpropylaminopentane.

Radioligand Binding Assay for Dopamine and Norepinephrine Transporters

This protocol is a generalized procedure for determining the binding affinity of a test compound to the dopamine and norepinephrine transporters.

Objective: To determine the inhibitory constant (Ki) of phenylpropylaminopentane for the dopamine transporter (DAT) and norepinephrine transporter (NET).

Materials:

-

Rat striatal (for DAT) or hypothalamic (for NET) tissue homogenates, or cells expressing recombinant human DAT or NET.

-

Radioligand: [3H]WIN 35,428 or [3H]GBR-12935 for DAT; [3H]Nisoxetine for NET.

-

Test compound: Phenylpropylaminopentane.

-

Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Wash buffer (ice-cold incubation buffer).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize dissected brain tissue in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes containing the transporters. Wash the pellet by resuspension and centrifugation. Resuspend the final pellet in fresh buffer.

-

Binding Assay: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of phenylpropylaminopentane.

-

Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters rapidly with ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of phenylpropylaminopentane that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosomal Catecholamine Uptake Inhibition Assay

This protocol outlines a method to measure the functional inhibition of dopamine and norepinephrine uptake into nerve terminals.

Objective: To determine the IC50 value of phenylpropylaminopentane for the inhibition of dopamine and norepinephrine uptake into synaptosomes.

Materials:

-

Freshly prepared rat striatal (for dopamine uptake) or hypothalamic (for norepinephrine uptake) synaptosomes.

-

Radiolabeled neurotransmitter: [3H]Dopamine or [3H]Norepinephrine.

-

Krebs-Ringer buffer, pH 7.4.

-

Test compound: Phenylpropylaminopentane.

-

MAO inhibitor (e.g., pargyline) to prevent neurotransmitter degradation.

-

Reagents for terminating uptake (e.g., ice-cold buffer).

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Synaptosome Preparation: Homogenize brain tissue in a sucrose solution. Centrifuge the homogenate to remove larger cellular components. Layer the supernatant onto a discontinuous sucrose or Ficoll gradient and centrifuge to isolate the synaptosomal fraction.

-

Uptake Assay: Pre-incubate synaptosomes in Krebs-Ringer buffer containing an MAO inhibitor. Add varying concentrations of phenylpropylaminopentane.

-

Initiate Uptake: Add the radiolabeled neurotransmitter to initiate the uptake process.

-

Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Terminate Uptake: Stop the reaction by rapid filtration through glass fiber filters and washing with ice-cold buffer.

-

Quantification: Measure the radioactivity retained on the filters, which represents the amount of neurotransmitter taken up by the synaptosomes.

-

Data Analysis: Calculate the percentage of inhibition of uptake for each concentration of phenylpropylaminopentane and determine the IC50 value.

Signaling Pathways and Visualizations

Catecholaminergic Synapse Signaling Pathway

The primary action of phenylpropylaminopentane is at the presynaptic terminal of catecholaminergic neurons. By inhibiting the reuptake of dopamine and norepinephrine, it prolongs their presence in the synaptic cleft, thereby enhancing neurotransmission.

Caption: Phenylpropylaminopentane's action at the catecholaminergic synapse.

Experimental Workflow for Catecholamine Uptake Inhibition Assay

The following diagram illustrates a typical workflow for assessing the inhibitory effect of a compound on catecholamine uptake in synaptosomes.

Caption: Workflow for assessing catecholamine uptake inhibition.

Conclusion

Phenylpropylaminopentane exhibits a distinct pharmacological profile as a catecholaminergic activity enhancer. Its primary mechanism of action involves the inhibition of dopamine and norepinephrine transporters, leading to an amplification of endogenous, impulse-driven catecholamine release. The potential involvement of TAAR1 in its mechanism presents an exciting avenue for future research. A more complete understanding of its quantitative interaction with monoamine transporters is necessary to fully elucidate its therapeutic potential and to guide the development of novel therapeutics with similar mechanisms of action. This guide provides a foundational understanding for researchers and drug development professionals, highlighting the key characteristics of PPAP and providing standardized protocols for its further investigation.

References

Unraveling PPAP: A Deep Learning Framework for Advancing Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

In the intricate world of drug discovery, understanding and predicting the binding affinity of protein-protein interactions (PPIs) is a cornerstone of developing novel therapeutics. Responding to this critical need, a novel deep learning framework, known as Protein-Protein Affinity Predictor (PPAP), has emerged. This in-depth guide explores the core technical aspects of the PPAP framework, offering a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage its predictive power.

The PPAP framework distinguishes itself by integrating structural features with sequence representations through an innovative interfacial contact-aware attention mechanism. This approach allows for a more nuanced and accurate prediction of PPI binding affinity compared to methods that rely solely on sequence information.[1]

Core Architecture and Methodology

At its heart, the PPAP framework is a sophisticated deep learning model designed to learn the complex patterns that govern protein-protein interactions. The architecture is built upon a foundation of representing protein structures and sequences in a way that is amenable to neural network analysis.

The logical workflow of the PPAP framework begins with the input of protein complex structures. These structures are then processed to extract both sequence-based and structure-based features. A key innovation of PPAP is its "interfacial contact-aware attention mechanism," which allows the model to focus on the most critical amino acid residues at the protein-protein interface that contribute to binding affinity. This attention-weighted information is then fed through a series of neural network layers to produce a final prediction of the binding affinity.

Below is a diagram illustrating the high-level logical workflow of the PPAP framework.

Experimental Protocols

The development and validation of the PPAP framework involved a series of meticulously designed experiments. The following outlines the key methodologies employed in the original research.

Dataset Preparation: The performance of the PPAP model was evaluated using benchmark datasets of protein-protein complexes with experimentally determined binding affinities. A crucial step in the protocol is the "cleaning" of these datasets to ensure a diverse and reliable set of structures for training and testing. For instance, one of the datasets used is a curated collection of 81 complexes with a wide range of experimental binding affinities (ΔG from -18.6 to -4.3 kcal/mol).

Feature Engineering: For each protein-protein complex in the dataset, a set of features is extracted. These include:

-

Sequence-based features: Derived from the primary amino acid sequences of the interacting proteins.

-

Structure-based features: These capture the three-dimensional geometry of the protein complex, with a particular focus on the interfacial region. This includes metrics like the number and type of contacts between residues at the interface.

Model Training and Evaluation: The PPAP deep learning model is trained on a subset of the prepared dataset and evaluated on a separate test set. The training process involves optimizing the model's parameters to minimize the difference between its predictions and the experimental binding affinities. The performance is typically measured using metrics such as the Pearson correlation coefficient (R) and the Mean Absolute Error (MAE).

The experimental workflow for training and evaluating the PPAP model can be visualized as follows:

Quantitative Performance

The PPAP framework has demonstrated superior performance in predicting protein-protein binding affinity across various datasets. The quantitative results from the original study highlight its advantage over existing methods.

| Dataset | Performance Metric | PPAP | Benchmark Models |

| Internal Test Set | Pearson Correlation (R) | 0.540 | Outperformed strong sequence-based large language models |

| Mean Absolute Error (MAE) | 1.546 | (Specific values for benchmarks not detailed in abstract) | |

| External Test Set | Pearson Correlation (R) | 0.63 | Higher than all benchmarked models |

Table 1: Summary of PPAP Performance Metrics.[1]

Furthermore, in a practical application of protein binder design, the integration of the PPAP model's predictions led to a significant improvement in the enrichment of high-affinity binders. The study reported up to a 10-fold enhancement in enrichment compared to metrics based on AlphaFold-Multimer predictions.[1]

Signaling Pathways and Biological Relevance

While the primary publication on PPAP focuses on the development and validation of the computational framework, its application has significant implications for understanding and modulating biological signaling pathways. The ability to accurately predict how mutations or small molecules will affect the binding affinity of proteins within a pathway is crucial for drug development.

For example, consider a generic signal transduction pathway where a ligand binds to a receptor, initiating a cascade of protein-protein interactions.

The PPAP framework can be applied to predict the binding affinity between Protein A and Protein B. This allows researchers to computationally screen for mutations in either protein that might enhance or disrupt this interaction, thereby modulating the cellular response. This in silico screening can significantly accelerate the identification of potential therapeutic targets and drug candidates.

Conclusion

The PPAP deep learning framework represents a significant advancement in the field of computational drug discovery. By integrating structural and sequence information through an innovative attention mechanism, it provides a powerful tool for accurately predicting protein-protein binding affinity. The robust performance of PPAP, as demonstrated through rigorous experimental validation, underscores its potential to accelerate protein engineering and the development of novel therapeutics. For researchers and professionals in the drug development pipeline, a thorough understanding of the PPAP framework is essential for harnessing the power of deep learning to address the complex challenges of modern pharmacology.

References

The PPAP Model: A Deep Dive into Predicting Protein-Protein Affinity

For Researchers, Scientists, and Drug Development Professionals

The accurate prediction of protein-protein binding affinity is a cornerstone of modern drug discovery and molecular biology research. Understanding the strength of these interactions is critical for designing novel therapeutics, elucidating biological pathways, and engineering proteins with desired functions. The Protein-Protein Affinity Predictor (PPAP) has emerged as a powerful deep learning framework that offers significant improvements in prediction accuracy by uniquely integrating both structural and sequence-based information. This technical guide provides an in-depth exploration of the PPAP model's core mechanics, experimental validation, and underlying methodologies.

Core Architecture and Methodology

The PPAP model distinguishes itself from previous methods by moving beyond a singular reliance on sequence information. It leverages the growing availability of accurate protein complex structures, often predicted by models like AlphaFold, to inform its predictions. The central innovation of PPAP is its interfacial contact-aware attention mechanism , which allows the model to focus on the most relevant amino acid residues at the protein-protein interface—the region most critical for binding affinity.

Model Inputs and Feature Representation

PPAP utilizes a dual-input system that captures both the amino acid sequence and the three-dimensional structure of the protein-protein complex.

-

Sequence Representation: The amino acid sequences of the interacting proteins are fed into a pre-trained protein language model. This model generates embeddings for each amino acid, which are rich representations of the sequence context and evolutionary information.

-

Structural Representation: The 3D coordinates of the atoms in the protein complex are used to derive geometric features. These features describe the spatial arrangement of residues and their relative orientations at the binding interface.

The Interfacial Contact-Aware Attention Mechanism

At the heart of the PPAP model is a specialized attention mechanism. In a typical attention mechanism, the model learns to weigh the importance of different parts of the input data. The PPAP model refines this by explicitly incorporating information about which residues are in close contact at the protein-protein interface. This "contact map" guides the attention mechanism to prioritize the interactions between residues that are physically close enough to influence binding affinity. This allows the model to learn the subtle interplay of forces and geometries that govern the strength of the protein-protein interaction.

The overall workflow of the PPAP model can be visualized as follows:

Quantitative Performance and Validation

The PPAP model has been rigorously benchmarked against other state-of-the-art methods and has demonstrated superior performance across various datasets. The quantitative data underscores the advantage of integrating structural information with an interface-focused attention mechanism.

Performance on Benchmark Datasets

The performance of PPAP was evaluated using the Pearson correlation coefficient (R) and the Mean Absolute Error (MAE) between predicted and experimentally determined binding affinities.

| Model | Test Set | Pearson Correlation (R) | Mean Absolute Error (MAE) |

| PPAP | Internal Test | 0.540 | 1.546 |

| Sequence-based LLM | Internal Test | < 0.540 | > 1.546 |

| PPAP | External Test | 0.630 | Not Reported |

| Other Benchmarked Models | External Test | < 0.630 | Not Reported |

Table 1: Performance comparison of the PPAP model against other methods on internal and external test sets.[1][2]

Application in Protein Binder Design

A significant application of protein-protein affinity prediction is in the design of new protein binders. In a practical test, incorporating PPAP's predictions into a protein binder design workflow resulted in a substantial improvement in identifying high-affinity binders.

| Metric | Without PPAP | With PPAP |

| Enrichment of High-Affinity Binders | Baseline | Up to 10-fold increase |

Table 2: Enhancement of enrichment for high-affinity protein binders using PPAP predictions compared to metrics based on AlphaFold-Multimer.[1]

Experimental Protocols

The development and validation of the PPAP model rely on meticulously curated datasets and standardized experimental procedures.

Dataset Curation

-

Data Source: The training and testing data for the PPAP model were compiled from publicly available databases containing experimentally determined protein-protein binding affinities, such as the PDBbind database.

-

Data Filtering: A rigorous filtering process was applied to ensure the quality of the data. This included removing entries with ambiguous or unreliable affinity measurements and ensuring a diverse representation of protein families and interaction types. The resulting curated dataset was reported to be a 50% increase in size over previously used datasets.[3]

-

Structural Data: For each entry, the corresponding 3D structure of the protein-protein complex was obtained from the Protein Data Bank (PDB) or generated using highly accurate structure prediction methods like AlphaFold.

Model Training and Validation

-

Training Procedure: The PPAP model was trained using a supervised learning approach. The model was fed the sequence and structural features of the protein complexes and tasked with predicting the known experimental binding affinity. The weights of the neural network were iteratively adjusted to minimize the difference between the predicted and actual affinities.

-

Internal Validation: The performance of the model during development was assessed using a held-out internal test set. This dataset was not used during the training phase, providing an unbiased evaluation of the model's ability to generalize to new, unseen data.

-

External Validation: To further assess its robustness, the trained PPAP model was evaluated on an external test set. This dataset was independently compiled and contained protein complexes that were not present in the training or internal test sets. The strong performance on this external set highlights the model's generalizability.

The logical flow for training and evaluating a deep learning model for protein-protein affinity prediction, such as PPAP, is illustrated below.

References

The Nexus of Interaction: An In-depth Technical Guide to Interfacial Contact-Aware Attention Mechanisms in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate dance of molecular interactions governs all biological processes. At the heart of this choreography are protein-protein interactions (PPIs), which represent a vast and complex network of communication that dictates cellular function. The ability to accurately predict and understand these interactions is paramount in the field of drug discovery, as it unlocks the potential to design novel therapeutics that can modulate disease pathways with high specificity and efficacy. However, traditional methods for studying PPIs can be both time-consuming and resource-intensive.

In recent years, the convergence of structural biology and artificial intelligence has given rise to a new generation of computational tools that are revolutionizing our approach to drug development. Among the most promising of these are interfacial contact-aware attention mechanisms . These sophisticated deep learning architectures are designed to mimic the human cognitive process of focusing on the most relevant information. In the context of molecular interactions, they learn to "pay attention" to the critical amino acid residues at the interface of two interacting proteins, enabling highly accurate predictions of binding affinity and interaction sites.

This technical guide provides a comprehensive overview of the core principles, methodologies, and applications of interfacial contact-aware attention mechanisms. It is intended for researchers, scientists, and drug development professionals who are seeking to leverage these cutting-edge techniques to accelerate their research and discovery pipelines.

Core Concepts of Interfacial Contact-Aware Attention

At its core, an interfacial contact-aware attention mechanism is a neural network architecture that integrates both sequence and structural information of proteins to predict their interaction. Unlike earlier models that often relied solely on sequence data, these mechanisms leverage the three-dimensional context of the protein interface, which is the physical region where two proteins come into contact.[1]

The fundamental components of these mechanisms include:

-

Graph Representation: Proteins are often represented as graphs, where amino acid residues are the nodes and the connections between them (e.g., proximity in 3D space) are the edges. This allows the model to learn from the complex topology of the protein structure.

-

Attention Mechanism: Inspired by their success in natural language processing, attention mechanisms are adapted to selectively weigh the importance of different residues in predicting an interaction. The "contact-aware" aspect ensures that the model prioritizes residues that are in close proximity at the interface.

-

Integration of Structural and Sequence Features: These models are trained on a rich set of features, including the physicochemical properties of amino acids, their evolutionary conservation, and their spatial coordinates. This multi-modal approach provides a more holistic understanding of the factors driving protein-protein binding.

A key innovation in this field is the development of E(3) equivariant graph neural networks , which are designed to be invariant to the rotation and translation of the protein structure in 3D space. This is a crucial property, as the prediction of an interaction should not depend on the arbitrary orientation of the protein in the input data.[2][3][4]

Conceptual Diagram of an Interfacial Contact-Aware Attention Mechanism

References

An In-depth Technical Guide to the Applications of Phosphopantetheine Adenylyltransferase (PPAT) in Structural Biology

For Researchers, Scientists, and Drug Development Professionals

Phosphopantetheine Adenylyltransferase (PPAT), often abbreviated as PPAP in some contexts, is a critical enzyme in the universal and essential Coenzyme A (CoA) biosynthetic pathway. Its indispensable role in cellular metabolism and the significant structural differences between bacterial and mammalian orthologs have positioned it as a key subject of interest in structural biology and as a promising target for the development of novel antimicrobial agents.

This guide provides a detailed overview of PPAT, focusing on its structural and functional characteristics, its role in the CoA pathway, and the experimental methodologies used to study it.

Core Function and Significance

PPAT (EC 2.7.7.3) catalyzes the penultimate step in CoA biosynthesis: the reversible transfer of an adenylyl group from ATP to 4'-phosphopantetheine (Ppant), yielding 3'-dephospho-CoA (dPCoA) and pyrophosphate.[1] This reaction is a crucial control point in maintaining the cellular pool of CoA, a vital cofactor involved in numerous metabolic processes, including the citric acid cycle and fatty acid metabolism.[2][3] The lack of significant sequence homology between bacterial and human PPAT makes it an attractive target for developing specific antibacterial drugs.

Structural Biology of PPAT

The three-dimensional structure of PPAT is fundamental to understanding its catalytic mechanism and for facilitating structure-based drug design. X-ray crystallography has been the primary technique for elucidating the architecture of PPAT from various organisms.

PPAT typically forms a homohexamer, which can be described as a dimer of trimers.[1] Each subunit features a dinucleotide-binding fold. Structural studies have revealed that the enzyme can exhibit "half-of-sites reactivity," where ligand binding in one trimer can influence the binding properties of the other, although this may be pH-dependent.[1]

Table 1: Representative Crystal Structures of E. coli PPAT

| PDB ID | Description | Resolution (Å) | Ligand(s) |

| 1QJC | E. coli PPAT in complex with 4'-phosphopantetheine | 1.63 | 4'-phosphopantetheine (Ppant) |

| 1GN8 | E. coli PPAT in complex with ATP | 1.90 | ATP |

| 1B6T | E. coli PPAT in complex with 3'-dephospho-CoA | 2.40 | 3'-dephospho-CoA (dPCoA) |

Quantitative Analysis: Enzyme Kinetics and Inhibition

Understanding the kinetic behavior and inhibition profile of PPAT is crucial for drug development. Steady-state kinetic analyses have been performed to determine key parameters for its substrates and the inhibitory effects of products and other molecules.

Table 2: Kinetic Parameters for E. coli Phosphopantetheine Adenylyltransferase (PPAT)

| Parameter | Substrate/Product | Value | Conditions |

| kcat | ATP, 4'-phosphopantetheine (Forward) | 1.37 s⁻¹ | pH 8.0, 25°C |

| Km | ATP | 42 µM | pH 8.0, 25°C |

| Km | 4'-phosphopantetheine | 1.3 µM | pH 8.0, 25°C |

| kcat | dPCoA, Diphosphate (Reverse) | 3.3 s⁻¹ | - |

| Km | 3'-dephospho-CoA (dPCoA) | 7-17 µM | - |

| Km | Diphosphate | 0.22 mM | - |

Data compiled from UniProtKB P0A725.[4]

PPAT is subject to feedback inhibition by CoA, which is competitive with respect to both ATP and 4'-phosphopantetheine.[1][4] This regulation is a key aspect of controlling the flux through the CoA biosynthetic pathway. Additionally, potent inhibitors have been identified, demonstrating the enzyme's druggability.

Table 3: Inhibition Data for E. coli PPAT

| Inhibitor | Type of Inhibition | Value |

| Coenzyme A (CoA) | Feedback Inhibition (Competitive with ATP & Ppant) | - |

| PTX042695 (dipeptide) | Potent and Specific Inhibitor | IC₅₀ = 6 nM |

Data compiled from UniProtKB P0A725.[4]

Visualizations

Signaling Pathway: Coenzyme A Biosynthesis

The synthesis of Coenzyme A from the vitamin precursor Pantothenate (Vitamin B5) is a conserved five-step enzymatic pathway. PPAT performs the fourth, crucial step in this sequence.

Experimental Workflow: Structural and Functional Characterization

The process of studying an enzyme like PPAT from gene to function involves a multi-stage workflow, beginning with molecular cloning and culminating in detailed structural and kinetic analysis.

References

- 1. Phosphopantetheine adenylyltransferase from Escherichia coli: investigation of the kinetic mechanism and role in regulation of coenzyme A biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Coenzyme A - Wikipedia [en.wikipedia.org]

- 3. coenzyme A biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

The PPAP Framework for Protein Binder Design: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The design of novel protein binders with high affinity and specificity for therapeutic targets is a cornerstone of modern drug development. The recently developed Protein-Protein Affinity Predictor (PPAP) framework represents a significant advancement in the computational design of such binders. This deep learning-based approach integrates protein sequence and structural information to accurately predict binding affinity, thereby guiding the design of potent and specific protein therapeutics. This technical guide provides a comprehensive overview of the core principles, methodologies, and applications of the PPAP framework.

Core Principles of the PPAP Framework

The PPAP framework is a novel deep learning architecture designed to predict the binding affinity of protein-protein interactions (PPIs). Its core strength lies in the integration of both sequence and structural features, which are processed through an innovative interfacial contact-aware attention mechanism. This allows the model to focus on the most critical residues at the protein-protein interface, leading to more accurate affinity predictions.[1]

The framework leverages the power of large-scale protein language models, specifically ESM2, to generate rich and contextually relevant embeddings from protein sequences. These sequence-based features are then combined with structural information derived from the three-dimensional coordinates of the protein complex. This dual-pronged approach enables PPAP to capture the subtle interplay of forces that govern protein binding.

Data Presentation: Performance Metrics

The performance of the PPAP framework has been rigorously evaluated on various benchmark datasets. The following tables summarize the key quantitative data, demonstrating its superiority over existing methods.

| Metric | Internal Test Set | External Test Set |

| Pearson Correlation Coefficient (R) | 0.540 | 0.63 |

| Mean Absolute Error (MAE) | 1.546 | Not Reported |

Table 1: Performance of the PPAP Framework on Internal and External Test Sets. The Pearson correlation coefficient (R) and Mean Absolute Error (MAE) are standard metrics for evaluating the performance of regression models. Higher R values and lower MAE values indicate better predictive performance.

Experimental Protocols

The development and validation of the PPAP framework rely on robust experimental and computational protocols. The following sections detail the key methodologies employed.

Dataset Curation

A critical aspect of training a reliable deep learning model is the quality and diversity of the training data. The PPAP framework was trained and evaluated on a curated dataset of protein-protein complexes with experimentally determined binding affinities.

Protocol for Dataset Selection:

-

Source: Protein-protein complexes are sourced from the PDBbind database, a comprehensive collection of biomolecular complexes with experimentally measured binding affinity data.

-

Categorization: The complexes are categorized into dimers, oligomeric complexes, and complexes with three or more proteins.

-

Chain Selection:

-

For dimeric complexes, pairwise chain selection is performed.

-

For oligomeric complexes, the EPPIC (Evolutionary Protein-Protein Interface Classifier) tool is used to predict the most likely biological assembly.

-

For complexes with three or more proteins, manual selection of interacting chains is performed based on structural analysis.

-

-

Data Cleaning: The dataset is filtered to remove redundancy and ensure high-quality structural and affinity data.

Model Architecture and Training

The PPAP framework employs a sophisticated deep learning architecture to process the integrated sequence and structural data.

Input Features:

-

Sequence Features: Protein sequences are fed into the ESM2-3B protein language model to generate 2560-dimensional embeddings for each residue.

-

Structural Features: The 3D coordinates of the protein complex are used to derive interfacial contact information and other geometric properties.

Model Training:

The model is trained using the PyTorch and PyTorch-lightning deep learning libraries. The training process involves optimizing the model's parameters to minimize the difference between the predicted and experimentally determined binding affinities.

Mandatory Visualizations

To facilitate a deeper understanding of the PPAP framework's workflow and its potential applications, the following diagrams are provided.

Caption: A high-level overview of the PPAP framework's data processing pipeline.

Caption: A generalized workflow for the design and experimental validation of protein binders.

References

The Core of Connection: A Technical Guide to Machine Learning in Protein Interaction

For Researchers, Scientists, and Drug Development Professionals

The intricate dance of proteins within our cells governs nearly every biological process. Understanding these protein-protein interactions (PPIs) is paramount to deciphering cellular function and dysfunction, paving the way for novel therapeutic interventions. This in-depth technical guide explores the application of machine learning (ML) in predicting and analyzing these critical interactions, offering a roadmap for researchers and drug development professionals to harness the power of computational biology.

The Landscape of Protein-Protein Interaction Data

The foundation of any machine learning model is high-quality data. In the realm of PPIs, data is primarily sourced from experimental methods and consolidated into publicly available databases.

High-Throughput Experimental Data Sources

Experimental techniques provide the ground truth for training and validating ML models. Key high-throughput methods include:

-

Yeast Two-Hybrid (Y2H) screens: A genetic method to detect binary protein interactions in vivo.

-

Co-immunoprecipitation followed by Mass Spectrometry (Co-IP-MS): An antibody-based technique to isolate a protein of interest along with its binding partners from a cell lysate, which are then identified by mass spectrometry.[1][2][3]

Publicly Accessible PPI Databases

Numerous databases curate and provide access to experimentally validated PPI data. These resources are invaluable for assembling training and testing datasets for ML models.

| Database | Description | Organism Coverage |

| BioGRID | A comprehensive repository of genetic and protein interactions curated from primary literature.[4] | Major model organisms and human. |

| STRING | A database of known and predicted protein-protein interactions, including direct (physical) and indirect (functional) associations.[5] | Broad, covering thousands of organisms. |

| IntAct | An open-source database system and analysis tools for molecular interaction data. | Broad, covering numerous organisms. |

| DIP | A database that catalogs experimentally determined protein-protein interactions. | Various organisms. |

| MINT | A database designed to store, in a structured format, information about molecular interactions. | Multiple organisms. |

Feature Engineering: Translating Proteins into a Language for Machines

Machine learning algorithms require numerical input. The process of converting biological information about proteins into informative numerical features is known as feature engineering.

Sequence-Based Features

These features are derived directly from the amino acid sequence of the proteins.[6][7]

-

Amino Acid Composition (AAC): The frequency of each of the 20 standard amino acids in a protein sequence.[6]

-

Dipeptide Composition (DPC): The frequency of all possible pairs of adjacent amino acids (400 pairs).[6]

-

Pseudo Amino Acid Composition (PseAAC): Incorporates physicochemical properties of amino acids to represent the sequence.

-

Position-Specific Scoring Matrix (PSSM): Derived from multiple sequence alignments, a PSSM provides information on the conservation of each amino acid at each position in the protein sequence.[6]

Structure-Based Features